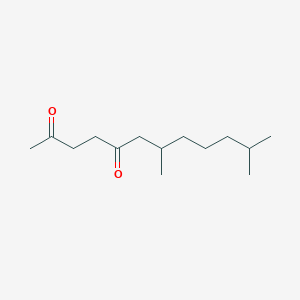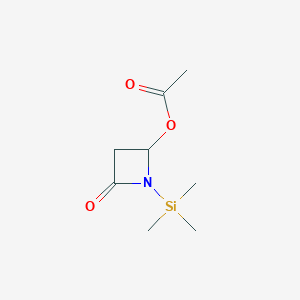
4-Oxo-1-(trimethylsilyl)azetidin-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-1-(trimethylsilyl)azetidin-2-yl acetate is a chemical compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of a trimethylsilyl group and an acetate group attached to the azetidinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-(trimethylsilyl)azetidin-2-yl acetate can be achieved through several synthetic routes. One common method involves the reaction of a suitable azetidinone precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Another approach involves the use of acetic anhydride to introduce the acetate group. This reaction is usually performed under reflux conditions with a suitable catalyst to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-1-(trimethylsilyl)azetidin-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized azetidinone derivatives .
Applications De Recherche Scientifique
4-Oxo-1-(trimethylsilyl)azetidin-2-yl acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Oxo-1-(trimethylsilyl)azetidin-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial cell wall synthesis or interfere with cancer cell proliferation by affecting specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-2-azetidinyl acetate: Similar in structure but lacks the trimethylsilyl group.
Azetidin-2-one derivatives: Various derivatives with different substituents on the azetidinone ring.
Uniqueness
4-Oxo-1-(trimethylsilyl)azetidin-2-yl acetate is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
80675-59-8 |
|---|---|
Formule moléculaire |
C8H15NO3Si |
Poids moléculaire |
201.29 g/mol |
Nom IUPAC |
(4-oxo-1-trimethylsilylazetidin-2-yl) acetate |
InChI |
InChI=1S/C8H15NO3Si/c1-6(10)12-8-5-7(11)9(8)13(2,3)4/h8H,5H2,1-4H3 |
Clé InChI |
YLHRLXYVOALTRG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CC(=O)N1[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




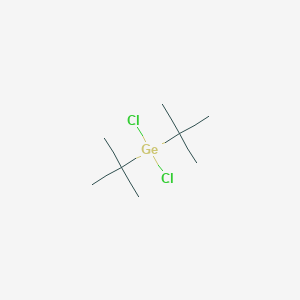
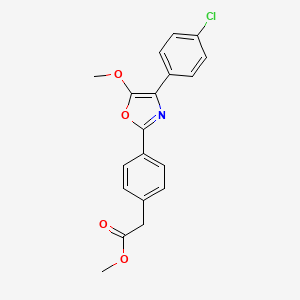
![2-[2-(Methylsulfanyl)-4-oxoazetidin-1-yl]benzoic acid](/img/structure/B14418770.png)
![2,5,11-Trimethyl-9,10-dioxo-9,10-dihydro-6H-pyrido[4,3-b]carbazol-2-ium](/img/structure/B14418777.png)
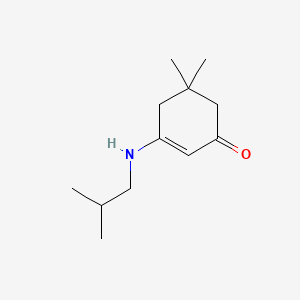
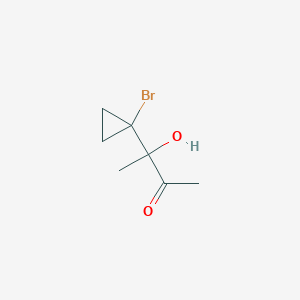
![N-[(3-Bromophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B14418791.png)
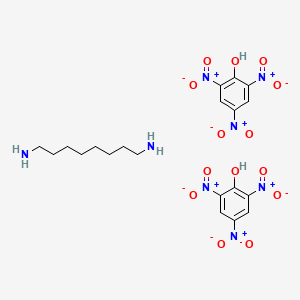
![2-[(S)-Methanesulfinyl]-1,3,5-trimethylbenzene](/img/structure/B14418797.png)
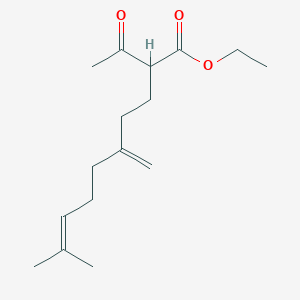
![(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol](/img/structure/B14418825.png)
